![molecular formula C19H22ClN3O3S2 B2714607 1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941981-87-9](/img/structure/B2714607.png)
1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3O3S2 and its molecular weight is 439.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential pharmacological properties. This article reviews its biological activity, including antibacterial effects, enzyme inhibition, and other therapeutic potentials based on diverse research findings.
Chemical Structure
The compound consists of a piperidine ring substituted with a sulfonyl group and a tetrahydrobenzo[d]thiazole moiety. This structural configuration is believed to contribute to its biological properties.
Biological Activity Overview
-
Antibacterial Activity :
- In studies evaluating the compound's antibacterial properties, it demonstrated moderate to strong activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis. However, it showed only weak to moderate activity against other tested strains .
- A comparative analysis of related compounds indicated that those with similar sulfonyl and piperidine structures also exhibited significant antibacterial effects, suggesting a common mechanism of action.
-
Enzyme Inhibition :
- The compound has been identified as a potent inhibitor of urease, an enzyme critical for the survival of certain pathogens. This inhibition is significant as it may lead to the development of new treatments for infections caused by urease-producing bacteria .
- Additionally, some derivatives of the compound exhibited strong inhibitory activity against acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease .
- In Silico Studies :
Case Studies
Several studies have been conducted to assess the biological activity of this compound and its derivatives:
- Study 1 : A synthesis and biological evaluation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives revealed promising antibacterial activity and enzyme inhibition profiles. The study utilized both in vitro assays and computational methods to confirm the biological effects .
- Study 2 : Another research effort focused on the pharmacological behavior of piperidine derivatives highlighted their potential in cancer chemotherapy and hypoglycemic activities. The results suggested that modifications in the piperidine structure could enhance biological efficacy while reducing toxicity .
Data Table: Biological Activity Summary
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide, and how can reaction conditions be controlled?
- Methodological Answer : The synthesis involves coupling sulfonyl chloride derivatives with piperidine-4-carboxamide intermediates. Controlled copolymerization techniques, as described for structurally similar polycationic reagents, can be adapted by optimizing monomer ratios, initiator concentrations (e.g., ammonium persulfate), and reaction temperatures. For example, stepwise addition of reagents in polar solvents (e.g., DMF) under inert atmosphere minimizes side reactions . General procedures for piperidine-4-carboxamide derivatives include amide bond formation using coupling agents like EDC/HOBt, followed by purification via column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with specific attention to sulfonyl (-SO₂-) and amide (-CONH-) proton signals. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Elemental analysis validates purity, while High-Resolution Mass Spectrometry (HRMS) determines molecular weight. X-ray crystallography, if feasible, resolves stereochemistry .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the compound’s pharmacophores (e.g., carbonic anhydrases, σ receptors). Use fluorescence-based enzymatic inhibition assays at varying concentrations (1 nM–100 µM) to determine IC₅₀ values. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) assesses selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target affinity?
- Methodological Answer : Synthesize analogs with modifications to the 4-chlorophenylsulfonyl group, tetrahydrobenzo[d]thiazole ring, or piperidine carboxamide moiety. Evaluate substituent effects using molecular docking (e.g., AutoDock Vina) and binding free energy calculations (MM-PBSA). Validate predictions via radioligand displacement assays (e.g., σ receptor binding with [³H]-DTG) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters and minimize variability. For example, a Central Composite Design (CCD) evaluates temperature, solvent polarity, and catalyst loading effects on yield. Pair this with molecular dynamics simulations to assess conformational flexibility impacting binding .
Q. Which computational tools are suitable for predicting physicochemical properties and metabolic stability?
- Methodological Answer : Use QikProp (Schrödinger) or SwissADME to calculate logP, aqueous solubility, and permeability (e.g., Caco-2 cell predictions). For metabolic stability, simulate cytochrome P450 interactions with StarDrop or MetaSite. Validate with in vitro liver microsome assays (e.g., human hepatocytes) .
Q. How can polymorphism affect the compound’s bioavailability, and how is it characterized?
- Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., using ethanol/water mixtures). Analyze crystal forms using X-ray Powder Diffraction (XRPD) and thermal stability via Differential Scanning Calorimetry (DSC). Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability impacts .
Q. What in vitro models best predict in vivo metabolic stability and toxicity?
- Methodological Answer : Use primary hepatocytes or liver microsomes (human/rat) for Phase I/II metabolism studies. Quantify parent compound depletion via LC-MS/MS. For toxicity, employ high-content screening (HCS) with markers like reactive oxygen species (ROS) and mitochondrial membrane potential in HepG2 cells .
Q. How can selectivity against off-target receptors be enhanced without compromising potency?
- Methodological Answer : Perform parallel screening against structurally related off-targets (e.g., carbonic anhydrase isoforms, dopamine receptors). Use fragment-based drug design (FBDD) to introduce steric hindrance or polar groups in regions critical for off-target binding. Validate with SPR (Surface Plasmon Resonance) for kinetic analysis .
Q. What formulation strategies improve solubility and stability for in vivo studies?
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c20-14-5-7-15(8-6-14)28(25,26)23-11-9-13(10-12-23)18(24)22-19-21-16-3-1-2-4-17(16)27-19/h5-8,13H,1-4,9-12H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIQFMZTGOKISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。